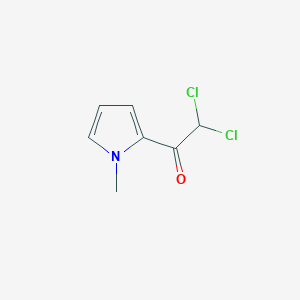

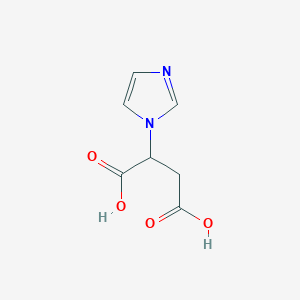

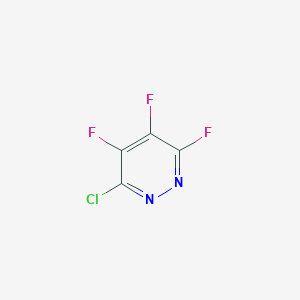

![molecular formula C9H9N3O B3360318 8-Methylimidazo[1,2-A]pyridine-2-carboxamide CAS No. 88751-03-5](/img/structure/B3360318.png)

8-Methylimidazo[1,2-A]pyridine-2-carboxamide

概要

説明

Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

Imidazopyridine can be synthesized from easily available chemicals . The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A multi-step synthesis method for producing imidazo[1,2-a]pyridines has been reported, achieving impressive yields ranging from 93% to 97% .Molecular Structure Analysis

The molecular formula of 8-Methylimidazo[1,2-A]pyridine-2-carboxamide is C9H8N2O2 . The structure of this compound can be found in various databases .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can be directly functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has also been studied .科学的研究の応用

Anti-inflammatory and Analgesic Activity

8-Methylimidazo[1,2-a]pyridine-2-carboxamide derivatives have been synthesized and evaluated for their potential anti-inflammatory and analgesic properties. For instance, a series of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, which are structurally related, were developed and showed promising anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982).

Antimycobacterial Properties

The compound and its derivatives have been investigated for their antimycobacterial properties. A study on imidazo[1,2-a]pyridine-8-carboxamides revealed these compounds as novel antimycobacterial leads, exhibiting selective inhibition of Mycobacterium tuberculosis without affecting gram-positive or gram-negative pathogens (Ramachandran et al., 2013).

DNA Binding and Peptide Design

Certain derivatives of 8-Methylimidazo[1,2-A]pyridine-2-carboxamide have been used in the design of peptides that specifically bind in the minor groove of DNA. These peptides, such as pyridine-2-carboxamide-netropsin, demonstrate specific binding to DNA sequences, which is significant for understanding DNA-protein interactions and designing DNA-targeted therapeutics (Wade, Mrksich, & Dervan, 1992).

Synthesis Techniques

Research also encompasses the synthesis techniques of this compound and its derivatives. For example, a study on the aqueous synthesis of methylimidazo[1,2-a]pyridines presented a catalyst-free method, highlighting the versatility and adaptability of these compounds in various chemical environments (Mohan, Rao, & Adimurthy, 2013).

Radiosynthesis for PET Studies

The derivatives of 8-Methylimidazo[1,2-A]pyridine-2-carboxamide have been used in the radiosynthesis of compounds for Positron Emission TomTomography (PET) studies. An example is the synthesis of [4-11C-carbonyl]- and [3-N-11C-methyl]-8-carbamoyl-3-methylimidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one for PET studies, illustrating the compound's utility in diagnostic imaging and cancer research (Brown et al., 2002).

Selective Drug Activity Against Tuberculosis

Further research on 8-Methylimidazo[1,2-A]pyridine-2-carboxamide derivatives has demonstrated selective potency against multi- and extensive drug-resistant tuberculosis strains. This underscores the compound's potential as a novel class of anti-TB agents with promising pharmacokinetics (Moraski et al., 2011).

Chemical Modification for Enhanced Biological Properties

Chemical modifications of the compound's derivatives, such as methylation, have been explored to enhance their biological properties. Research in this area has focused on optimizing the analgesic properties of these compounds, demonstrating the flexibility and potential for tailoring these molecules for specific therapeutic needs (Ukrainets et al., 2015).

作用機序

Safety and Hazards

While specific safety and hazard information for 8-Methylimidazo[1,2-A]pyridine-2-carboxamide is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

将来の方向性

Imidazo[1,2-a]pyridine derivatives have a wide range of applications in medicinal chemistry and material science . They are recognized as a “drug prejudice” scaffold and have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the future directions of this compound could involve further exploration of its medicinal applications and development of new synthesis methods.

特性

IUPAC Name |

8-methylimidazo[1,2-a]pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6-3-2-4-12-5-7(8(10)13)11-9(6)12/h2-5H,1H3,(H2,10,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAGNWGFKSGIXRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50519970 | |

| Record name | 8-Methylimidazo[1,2-a]pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50519970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methylimidazo[1,2-A]pyridine-2-carboxamide | |

CAS RN |

88751-03-5 | |

| Record name | 8-Methylimidazo[1,2-a]pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50519970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(tert-Butoxycarbonyl)(methyl)amino]methyl}-3-(3-methylphenyl)propanoic acid](/img/structure/B3360239.png)

![2-Phenyl-1h-imidazo[4,5-b]pyrazine](/img/structure/B3360289.png)

![Ethanone, 1-[2-(4-morpholinyl)-1H-imidazol-4-yl]-](/img/structure/B3360302.png)

![5-Methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B3360326.png)